molecular formula C19H24O3 B11964173 1-Propanol, 2,2-diethoxy-1,1-diphenyl- CAS No. 7474-63-7

1-Propanol, 2,2-diethoxy-1,1-diphenyl-

Katalognummer: B11964173
CAS-Nummer: 7474-63-7
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: BCTYXOYLQMUBTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanol, 2,2-diethoxy-1,1-diphenyl- is an organic compound with the molecular formula C19H24O3 and a molecular weight of 300.401 g/mol . This compound is known for its unique structure, which includes two ethoxy groups and two phenyl groups attached to a propanol backbone. It is often used in various chemical research and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Propanol, 2,2-diethoxy-1,1-diphenyl- typically involves the reaction of benzophenone with ethyl orthoformate in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may vary, but they generally follow similar principles, with adjustments made for scale and efficiency.

Analyse Chemischer Reaktionen

1-Propanol, 2,2-diethoxy-1,1-diphenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Propanol, 2,2-diethoxy-1,1-diphenyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Propanol, 2,2-diethoxy-1,1-diphenyl- involves its interaction with specific molecular targets and pathways. The ethoxy and phenyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

1-Propanol, 2,2-diethoxy-1,1-diphenyl- can be compared with similar compounds such as:

The uniqueness of 1-Propanol, 2,2-diethoxy-1,1-diphenyl- lies in its specific combination of functional groups, which provides distinct chemical properties and a wide range of applications.

Eigenschaften

CAS-Nummer

7474-63-7

Molekularformel

C19H24O3

Molekulargewicht

300.4 g/mol

IUPAC-Name

2,2-diethoxy-1,1-diphenylpropan-1-ol

InChI

InChI=1S/C19H24O3/c1-4-21-18(3,22-5-2)19(20,16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15,20H,4-5H2,1-3H3

InChI-Schlüssel

BCTYXOYLQMUBTP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.